Pentane, 1,1,1,3,3,5,5,5-octachloro-
Overview
Description
Pentane, 1,1,1,3,3,5,5,5-octachloro- is a chlorinated hydrocarbon with the molecular formula C5H4Cl8 . This compound is characterized by the presence of eight chlorine atoms attached to a pentane backbone, making it highly chlorinated and relatively stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,3,3,5,5,5-octachloro- typically involves the chlorination of pentane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure complete chlorination .
Industrial Production Methods
Industrial production of Pentane, 1,1,1,3,3,5,5,5-octachloro- follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where pentane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,3,3,5,5,5-octachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chlorine content.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated derivatives, while reduction reactions can produce partially chlorinated pentanes .
Scientific Research Applications
Pentane, 1,1,1,3,3,5,5,5-octachloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Mechanism of Action
The mechanism by which Pentane, 1,1,1,3,3,5,5,5-octachloro- exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The high chlorine content makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions, where the compound acts as a source of chlorine atoms .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,5,5,5-Heptachloropentane: Similar structure but with one less chlorine atom.
1,1,1,3,3,5,5,5-Hexachloropentane: Contains two fewer chlorine atoms.
1,1,1,3,3,5,5,5-Decachloropentane: Contains two additional chlorine atoms.
Uniqueness
Pentane, 1,1,1,3,3,5,5,5-octachloro- is unique due to its high chlorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring highly chlorinated compounds .
Properties
IUPAC Name |
1,1,1,3,3,5,5,5-octachloropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIFBOVMRCHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449010 | |
Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21260-43-5 | |
Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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